2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
Description
Historical Development of Halogenated Acetophenones in Organic Chemistry
The exploration of halogenated acetophenones traces its origins to the mid-19th century, when Charles Friedel and James Crafts pioneered the acetylation of aromatic compounds using aluminum chloride catalysts. Early work focused on unsubstituted acetophenone (methyl phenyl ketone), but by the early 20th century, chemists began introducing halogens to modulate electronic and steric properties. The discovery of the Hock process in 1925, which produces acetophenone as a byproduct during phenol synthesis, provided an industrial-scale route to parent compounds for further functionalization.
Halogenation strategies gained momentum in the 1960s with advances in electrophilic aromatic substitution and transition-metal-catalyzed coupling reactions. For example, the introduction of fluorine atoms via Balz-Schiemann reactions enabled precise tuning of electron density in the aromatic ring, while bromination at the α-position (adjacent to the ketone group) emerged as a critical step for facilitating nucleophilic substitutions in subsequent synthetic steps. These developments laid the groundwork for complex derivatives such as 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one, which integrates multiple halogens and alkoxy groups to achieve tailored reactivity.
A pivotal milestone was the recognition that halogenated acetophenones serve as versatile intermediates in medicinal chemistry. For instance, 2,4-difluoro substitution patterns were found to enhance metabolic stability in drug candidates, while α-bromination enabled cross-coupling reactions for constructing carbon-carbon bonds. The addition of methoxy groups further diversified applications by introducing hydrogen-bonding sites and modulating solubility profiles.
Significance of this compound in Contemporary Research
The structural complexity of this compound positions it at the intersection of multiple research domains:
| Structural Feature | Functional Role | Application Domain |
|---|---|---|
| α-Bromine | Acts as a leaving group in nucleophilic substitutions; facilitates Suzuki-Miyaura couplings | Pharmaceutical intermediates |
| 2,4-Difluoro substitution | Enhances electron-withdrawing effects; improves metabolic resistance | Agrochemical active ingredients |
| 5-Methoxy group | Modulates solubility via hydrogen bonding; directs regioselectivity in reactions | Polymer precursors |
In pharmaceutical research, this compound’s α-bromo ketone moiety serves as a linchpin for constructing heterocyclic frameworks. For example, it undergoes efficient condensation with thioureas to yield thiazole derivatives with demonstrated antifungal activity. The fluorine atoms at the 2- and 4-positions further enhance bioactivity by reducing susceptibility to oxidative degradation, a common limitation in early-generation acetophenone-based drugs.
Materials science applications leverage the molecule’s ability to act as a photoinitiator in polymer coatings. The difluoro-methoxy substitution pattern extends the absorption spectrum into the near-UV range, enabling curing under milder conditions compared to traditional benzophenone derivatives. Additionally, the bromine atom provides a handle for post-polymerization modifications, such as grafting functional side chains via atom-transfer radical polymerization (ATRP).
Current Research Landscape and Knowledge Gaps
Recent studies have focused on optimizing synthetic protocols for this compound. Conventional routes involve sequential Friedel-Crafts acylation, electrophilic fluorination, and bromination, but these methods suffer from low yields (45–60%) and excessive waste generation due to stoichiometric aluminum chloride use. Emerging approaches employ flow chemistry and heterogeneous catalysts to improve efficiency. For instance, zeolite-supported Hβ catalysts have achieved 78% yield in the acylation step by minimizing side reactions like polyalkylation.
Despite progress, critical knowledge gaps persist:
- Sustainable Synthesis : Current methods rely on petroleum-derived precursors and hazardous reagents (e.g., bromine gas). Bio-based routes using acetophenone biosynthesized from lignin-derived compounds remain underexplored.
- Structure-Activity Relationships : While the antifungal and herbicidal activities of simpler halogenated acetophenones are well-documented, the specific contributions of the 5-methoxy group in this compound to bioactivity require systematic investigation.
- Computational Modeling : Predictive models correlating substitution patterns with photophysical properties (e.g., excitation energies) are lacking, hindering rational design of photoinitiators.
Properties
IUPAC Name |
2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZBCGTTPFCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803811-66-6 | |
| Record name | 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,4-difluoro-5-methoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Anticancer Activity
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been investigated for its potential anticancer properties. Research indicates that the compound may inhibit cancer cell proliferation through several mechanisms:
- Induction of Apoptosis : The compound has shown the ability to induce programmed cell death in various cancer cell lines. Studies have reported that it affects key signaling pathways involved in cell survival and proliferation, leading to apoptosis .
- Cytotoxic Effects : In vitro assays have demonstrated significant cytotoxicity against multiple cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, it has been shown to be particularly effective against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, which is attributed to its ability to target essential enzymes involved in bacterial cell wall synthesis. Research findings include:
- Broad-Spectrum Activity : N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The interaction with specific molecular targets allows the compound to disrupt bacterial growth by inhibiting critical enzymatic functions necessary for maintaining cell integrity .
Synthetic Applications
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide serves as a valuable building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex benzothiazole derivatives and other heterocyclic compounds. The presence of methoxy groups enhances its reactivity and solubility, making it an attractive precursor in organic synthesis .
Material Science Applications
The unique structural properties of N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide have led to exploration in material science:
- Fluorescent Probes : Due to its photophysical properties, the compound is being investigated as a fluorescent probe for biological imaging applications .
Case Studies
- Anticancer Studies : A study published in 2023 evaluated the cytotoxic effects of N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide on MCF-7 cells. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Mechanism of Action
The mechanism of action of 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Ketones
Structural Analogues with Varying Substituents
Halogen and Alkoxy Variations
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS: 343-04-4)
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
Sulfonylindole Derivatives
2-Bromo-1-(5-fluoro-1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethan-1-one (2a)
2-Bromo-1-(5-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indol-3-yl)ethan-1-one (2g)
Table 1: Key Properties of Selected Brominated Ketones
Key Observations :
- Yield : Sulfonylindole derivatives (e.g., 2a, 2g) exhibit lower yields (29–51%) due to multi-step syntheses involving sulfonylation and purification challenges .
- Reactivity : The target compound’s 2,4-difluoro-5-methoxyphenyl group enhances electrophilicity at the ketone carbon, favoring nucleophilic substitutions compared to less halogenated analogs.
- Biological Relevance : Sulfonylindole derivatives show promise in CNS drug discovery, while thiophene-based analogs are explored for anti-inflammatory applications .
Pharmacological Potential
- CYP51 Inhibitors: Miconazole-like scaffolds derived from bromoethanones (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) exhibit activity against Naegleria fowleri, a pathogenic amoeba .
- Antioxidant Properties: Dithiocarbamic flavanones synthesized from bromoethanones demonstrate radical scavenging activity (EC₅₀: 20–50 μM) .
Biological Activity
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one, also known by its CAS number 1803811-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a bromine atom and two fluorine atoms substituted on a methoxyphenyl group. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H7BrF2O2
- Molecular Weight : 247.06 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Notably, it has shown significant activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Enterococcus faecalis | 125 μg/mL |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects. The compound exhibited moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .
Antifungal Activity
In addition to its antibacterial properties, the compound also displays antifungal activity, surpassing traditional antifungal agents like fluconazole in efficacy.
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 62.5 μg/mL |
| Aspergillus niger | 250 μg/mL |
The antifungal action is attributed to its ability to disrupt fungal cell membranes and inhibit biofilm formation .
Case Studies
One notable study involved the evaluation of various derivatives of the compound in combating biofilm formation in MRSA. The most active derivative inhibited biofilm formation at concentrations as low as 0.007–0.03 mg/mL, demonstrating a biofilm inhibition percentage of up to 89.9% .
Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of bromine and fluorine substituents significantly enhances antimicrobial potency compared to their non-substituted counterparts .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reagent | NBS in CHCl₃ | Reduces di-substitution |
| Temperature | 0–5°C | Minimizes thermal degradation |
| Catalyst Loading | 0.8 mol% FeCl₃ | Enhances reaction rate |
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to identify substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic fluorine coupling) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br at ~600 cm⁻¹ .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis and molecular ion identification (MW 265.1 g/mol) .
Advanced: How do the fluorine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Fluorine : Activates the aryl ring for nucleophilic aromatic substitution (SNAr) at the para position .
- Methoxy Group : Directs electrophiles to the ortho/para positions via resonance effects. In Pd-catalyzed couplings (e.g., Suzuki), use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) to overcome steric hindrance from fluorine .
- Competing Pathways : Monitor for demethylation under strong acidic/basic conditions; protect methoxy with TBS groups if necessary .
Advanced: What advanced crystallographic techniques are suitable for resolving structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite for structure refinement. Key steps:
- Void Analysis : Mercury software (Materials Module) identifies solvent-accessible voids and packing motifs .
- Packing Similarity : Compare with Cambridge Structural Database (CSD) entries to validate polymorphism .
Advanced: How can researchers investigate the compound’s bioactivity against enzyme targets?
Methodological Answer:
- Covalent Binding Assays : Incubate with target enzymes (e.g., proteases) in PBS (pH 7.4) and detect adducts via LC-MS/MS .
- Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under pseudo-first-order conditions .
- Molecular Docking : Model interactions with AutoDock Vina; prioritize binding poses with halogen bonding to fluorine .
Advanced: How should researchers address contradictory data in X-ray refinement?
Methodological Answer:
- Disordered Atoms : Apply SHELXL’s PART/SUMP restraints to model split positions .
- High R₁ Values : Re-examine data for twinning (PLATON’s TWINCHECK) or anisotropic displacement .
- Validation Tools : Use CCDC’s Mercury for Hirshfeld surface analysis to detect unresolved solvent .
Basic: What safety precautions are critical given limited toxicological data?
Methodological Answer:
- Handling : Use nitrile gloves and fume hoods; avoid inhalation (particle size <5 µm) .
- Storage : Keep in amber vials at –20°C under argon to prevent degradation .
- Waste Disposal : Quench excess bromine with Na₂S₂O₃ before aqueous disposal .
Advanced: How do solvent polarity and reaction scale affect bromination efficiency?
Methodological Answer:
- Solvent Effects : Non-polar solvents (CCl₄) favor radical bromination pathways; DMF increases electrophilic substitution .
- Scale-Up : Use continuous flow reactors (residence time 10–15 min) to maintain temperature control and reduce exotherms .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use ChemAxon’s MarvinSuite with atom-type contribution methods (error ±0.3) .
- pKa Prediction : SPARC online tool estimates methoxy group’s pKa (~10.2) .
- Solubility : COSMO-RS simulations in water/ethanol mixtures guide formulation .
Basic: What purification strategies are effective for removing halogenated byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
